(+-)-Shikonin

Description

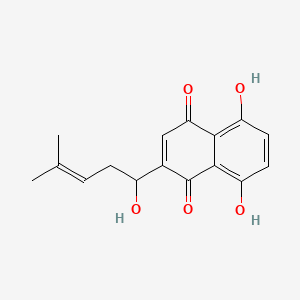

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZONWMXZKDMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862100 | |

| Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in aqueous solutions | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.373 g/cu cm | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow crystalline powder | |

CAS No. |

54952-43-1, 517-88-4, 517-89-5 | |

| Record name | (+-)-Shikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | shikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C, 116 - 117 °C | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Red Gold of Boraginaceae: A Technical Guide to the Natural Sources and Botanical Distribution of (+-)-Shikonin

For Immediate Release

A comprehensive technical guide detailing the natural sources, botanical distribution, and extraction methodologies for (+-)-shikonin and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth overview of the primary plant families and species that produce these valuable naphthoquinones, alongside quantitative data on their distribution within the plant and detailed experimental protocols for their isolation and analysis.

Shikonin (B1681659) and its enantiomer, alkannin (B1664780), are potent bioactive compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. These lipophilic red pigments are predominantly found in the roots of various species belonging to the Boraginaceae family.[1][2][3][4][5] This guide serves as a critical resource for the scientific community, offering a consolidated repository of essential information for the exploration and utilization of these natural products.

Botanical Distribution

The primary producers of this compound and its derivatives are geographically widespread and belong to several genera within the Boraginaceae family. The principal genera known to accumulate these compounds are Lithospermum, Arnebia, Alkanna, Onosma, and Echium.[1][2][3][4] The distribution of these genera spans across Asia, Europe, and North America, with many species being endemic to specific regions.

-

Lithospermum : Lithospermum erythrorhizon, commonly known as purple gromwell or "Zicao" in traditional Chinese medicine, is one of the most well-known sources of shikonin.[1][6] It is native to East Asia, including China, Japan, and Korea.[7]

-

Arnebia : Species such as Arnebia euchroma and Arnebia hispidissima are significant sources of shikonin. Arnebia euchroma, in particular, is found in the Himalayan region and is recognized for its high content of these naphthoquinones.[1][4]

-

Alkanna : The genus Alkanna, with species like Alkanna tinctoria, is a primary source of the enantiomer alkannin and its derivatives. These plants are predominantly found in the Mediterranean region.

-

Onosma : Several species within the Onosma genus, distributed across Asia and Europe, have been identified as producers of shikonin and its esters.[1][5]

-

Echium : Various Echium species, native to Europe, North Africa, and Western Asia, also contain shikonin and its derivatives in their root tissues.[1][5][8]

Quantitative Distribution of Shikonin and Derivatives

The concentration of shikonin and its derivatives varies significantly between species, the specific part of the plant, and even the developmental stage of the plant. The highest concentrations are consistently found in the root periderm. Below are tables summarizing the quantitative data on shikonin content in various species.

| Plant Species | Plant Part | Compound(s) | Concentration (% dry weight) | Reference |

| Lithospermum erythrorhizon | Dried Roots | Shikonin | 2.0% | [6] |

| Arnebia euchroma | Dried Roots | Shikonin | 1.26% | [9] |

| Echium italicum | Root Periderm | Total Shikonin Derivatives | Highest among tested Echium species | [8] |

| Echium plantagineum | Root Periderm | Isovalerylshikonin, Dimethylacrylshikonin, Shikonin, Acetylshikonin | Varies with developmental stage | [10] |

| Onosma echioides | Roots | Alkannin/Shikonin mixture | 0.02-0.24 mg/kg | [11] |

| Shikonin Derivative | Plant Species | Plant Part | Analytical Method | Reference |

| Acetylshikonin | Lithospermum erythrorhizon | Roots | HPLC | [6] |

| Isovalerylshikonin | Echium plantagineum | Root Periderm | HPLC | [10] |

| Deoxyshikonin | Arnebia euchroma | Roots | HPLC | [9] |

| β,β-dimethylacrylshikonin | Echium plantagineum | Root Periderm | HPLC | [10] |

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Shikonin from Arnebia euchroma

This method utilizes ultrasonic waves to enhance the extraction efficiency of shikonin from the plant matrix.

Materials:

-

Dried and powdered roots of Arnebia euchroma

-

Ultrasonic bath or probe system

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Place 10 g of powdered Arnebia euchroma root into a beaker.

-

Add a specified volume of 95% ethanol to achieve the desired liquid-to-solid ratio (e.g., 11:1 mL/g).[9]

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic power (e.g., 93 W), extraction time (e.g., 87 minutes), and temperature (e.g., 39°C).[9]

-

After the extraction is complete, filter the mixture to separate the extract from the plant residue.

-

Concentrate the extract using a rotary evaporator at 50°C under a vacuum.[9]

-

Freeze-dry the concentrated extract to obtain the crude shikonin product.[9]

Isolation of Shikonin by Chromatographic Separation

This protocol describes a general method for isolating shikonin from a crude extract using column chromatography.

Materials:

-

Crude shikonin extract

-

Silica (B1680970) gel for column chromatography

-

Solvents: n-hexane, ethyl acetate, petroleum ether

-

Glass column

-

Fraction collector

Procedure:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent like n-hexane.

-

Prepare a silica gel slurry in the same solvent and pack it into a glass column.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6]

-

Collect the fractions using a fraction collector.

-

Monitor the fractions for the presence of shikonin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure shikonin and evaporate the solvent to obtain the isolated compound.

Quantification of Shikonin by High-Performance Liquid Chromatography (HPLC)

This method is used for the accurate determination of shikonin concentration in an extract.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: Kromasil C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[9][12]

-

Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v).[9][12]

Procedure:

-

Prepare a standard stock solution of pure shikonin of a known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare the sample extract by dissolving a known weight in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the sample solution into the HPLC system.

-

Identify the shikonin peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of shikonin in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in shikonin production and analysis, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Pharmacological Significance of Boraginaceae with Special Insights into Shikonin and Its Potential in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkannin/shikonin mixture from roots of Onosma echioides (L.) L.: extraction method study and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biosynthesis Pathway of Shikonin (B1681659) from Geranyl Pyrophosphate (GPP) and p-Hydroxybenzoic Acid (PHB)

Abstract

Shikonin and its enantiomer, alkannin, are potent naphthoquinone pigments with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Primarily produced in the roots of several Boraginaceae family plants, notably Lithospermum erythrorhizon, their biosynthesis is a complex process drawing from two major metabolic pathways.[1] This technical guide provides a comprehensive overview of the shikonin biosynthetic pathway, starting from the primary precursors Geranyl Pyrophosphate (GPP) and p-hydroxybenzoic acid (PHB). It details the enzymatic steps, regulatory mechanisms, quantitative data from various studies, and key experimental protocols essential for its investigation. This document is intended to serve as a core resource for researchers aiming to understand, manipulate, and potentially enhance the production of these valuable secondary metabolites.

Precursor Biosynthesis: Sourcing the Building Blocks

The shikonin molecule is constructed from two fundamental precursors: the aromatic p-hydroxybenzoic acid (PHB) and the isoprenoid-derived geranyl diphosphate (B83284) (GPP).[2][3] These molecules are synthesized through distinct, well-established pathways in plant metabolism.

Phenylpropanoid Pathway: Generating p-Hydroxybenzoic Acid (PHB)

The aromatic core of shikonin originates from L-phenylalanine, a product of the shikimate pathway. The conversion to PHB proceeds via the general phenylpropanoid pathway, which involves several key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid, the first step in diverting primary metabolism toward the vast array of phenylpropanoid compounds.[4]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para position to form p-coumaric acid.[1]

-

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. Recent studies have identified specific 4CL paralogs, Le4CL3 and Le4CL4, which are localized in the peroxisome and are crucial for shikonin biosynthesis.[5] The subsequent steps from p-coumaroyl-CoA to PHB are thought to occur via a β-oxidative pathway.

Mevalonate (MVA) Pathway: Generating Geranyl Pyrophosphate (GPP)

The ten-carbon prenyl side chain of shikonin is supplied by GPP. While plants have two pathways for isoprenoid precursor synthesis (the plastidial MEP pathway and the cytosolic MVA pathway), studies using specific inhibitors have shown that the GPP used for shikonin biosynthesis is preferentially derived from the MVA pathway.[6][7]

-

Key MVA Pathway Enzymes: The pathway begins with acetyl-CoA and proceeds through key intermediates like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonic acid by HMG-CoA Reductase (HMGR) , a critical regulatory enzyme.[3][7]

-

Formation of IPP and DMAPP: Mevalonic acid is then converted into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8]

-

Geranyl Diphosphate Synthase (GPPS): GPP is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPPS.[8] The specific GPPS involved in shikonin biosynthesis in L. erythrorhizon (LeGPPS) is a neofunctionalized cytoplasmic enzyme that evolved from a farnesyl diphosphate synthase (FPPS).[9]

The Core Shikonin Biosynthesis Pathway

The synthesis of the shikonin backbone occurs in the endoplasmic reticulum, beginning with the condensation of PHB and GPP.[1][3]

-

p-Hydroxybenzoate Geranyltransferase (PGT): This is the first committed and a key rate-limiting step. The membrane-bound PGT enzyme catalyzes the prenylation of PHB with GPP, forming 3-geranyl-4-hydroxybenzoic acid (GBA).[8][9]

-

Conversion to Geranylhydroquinone (GHQ): GBA is subsequently converted to geranylhydroquinone (GHQ).[10] This step is believed to involve hydroxylation and decarboxylation.

-

Hydroxylation Steps: GHQ undergoes further modifications. A key hydroxylation is catalyzed by cytochrome P450 enzymes, specifically CYP76B100 and CYP76B101, to produce 3''-hydroxy-geranylhydroquinone.[3][10]

-

Cyclization and Further Modifications: The pathway proceeds through a series of complex, and in some cases, still unconfirmed steps involving cyclization and oxidation to form the characteristic naphthoquinone ring. An intermediate, deoxyshikonin (B1670263), is hydroxylated by deoxyshikonin hydroxylases (DSHs), belonging to the CYP82AR subfamily, in a final step to yield shikonin.[3][10]

Regulation of Shikonin Biosynthesis

Shikonin production is tightly regulated by a complex network of internal and external factors.

-

Light: Light is a potent inhibitor of shikonin biosynthesis. Cultures of L. erythrorhizon produce high levels of shikonin in the dark, while production is completely inhibited by white or blue light.[4][11] In non-producing cells under illumination, the precursor PHB accumulates as a glucoside.[12]

-

Phytohormones: Plant hormones play a significant role. Ethylene (B1197577) and methyl jasmonate have been shown to induce shikonin biosynthesis.[13] Overexpression of ethylene signaling components, such as LeEIL-1, can enhance the expression of key biosynthetic genes (PAL, PGT, HMGR) and increase shikonin accumulation.[13]

-

Transcription Factors: Several transcription factors have been implicated. LeMYB1, for example, has been shown to positively regulate the expression of PAL, HMGR, and PGT.[8][13]

Quantitative Data

The following tables summarize quantitative data related to shikonin biosynthesis, providing a basis for comparison and experimental design.

Table 1: Effect of Pathway-Specific Inhibitors on Shikonin Production

This table demonstrates the relative contribution of the MVA and MEP pathways to shikonin biosynthesis, based on inhibitor studies in Arnebia euchroma cell cultures.

| Inhibitor | Target Pathway | Concentration (µM) | Shikonin Reduction (%) | Reference |

| Mevinolin | MVA (HMGR) | 50-200 | Up to 93% | [6] |

| Fosmidomycin | MEP (DXR) | 50-200 | Up to 50% | [6] |

Table 2: Shikonin Derivative Yields in Different Culture Systems

This table provides examples of shikonin derivative yields obtained under specific experimental conditions.

| Plant Species | Culture System | Condition | Yield | Reference |

| Arnebia euchroma | Cell Suspension | 25°C, 12 days | 586.17 mg/g DW | [10] |

| Lithospermum erythrorhizon | Hairy Roots | M9 Medium, 14 days, Dark | ~1.2 mg/g FW | [14] |

| Lithospermum canescens | Hairy Roots (A. rhizogenes ATCC 15834) | Increased biomass | ~10% increase in derivatives | [10] |

DW: Dry Weight; FW: Fresh Weight

Experimental Protocols

Studying the shikonin pathway requires a multidisciplinary approach combining plant tissue culture, molecular biology, and analytical chemistry.[1]

Protocol 1: Establishment of Lithospermum erythrorhizon Hairy Root Cultures

Hairy root cultures provide a stable, genetically transformed system for studying gene function and metabolite production.

Objective: To generate transgenic hairy roots to study the effect of a specific gene on shikonin biosynthesis.

-

Preparation of Explants: Sterilize seeds of L. erythrorhizon and germinate them on a sterile medium. Use hypocotyls or leaves from the sterile plantlets as explants.

-

Agrobacterium Infection: Co-cultivate the explants with a suspension of Agrobacterium rhizogenes (e.g., strain ATCC 15834) carrying the desired transgene in its Ri plasmid.

-

Induction of Hairy Roots: After co-cultivation for 2-3 days, transfer the explants to a solid medium (e.g., B5 medium) containing antibiotics (e.g., cefotaxime) to eliminate the Agrobacterium.

-

Establishment of Clonal Lines: Once hairy roots emerge from the explants and reach several centimeters in length, excise them and transfer them to fresh medium to establish independent clonal lines.[1]

-

Shikonin Production Analysis: To assess the impact of the transgene, transfer established hairy root lines from a growth medium to a shikonin production medium (e.g., M9 medium) and incubate in darkness for a set period (e.g., 14 days).[14]

Protocol 2: Quantification of Shikonin Derivatives by HPLC

Objective: To accurately measure the concentration of shikonin and its derivatives in plant tissue or culture medium.

-

Sample Preparation:

-

Tissue: Harvest hairy roots or other plant tissue, measure fresh/dry weight, and grind to a fine powder in liquid nitrogen. Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Medium: If shikonin is secreted, the medium can be extracted directly using a non-miscible organic solvent like hexane.[14]

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 100 mm).[15]

-

Mobile Phase: Employ a gradient elution system, typically consisting of an aqueous solvent with acid (e.g., water with 1% formic acid) and an organic solvent (e.g., acetonitrile). A typical gradient might run from 20% to 100% acetonitrile (B52724) over ~20 minutes.[15]

-

Flow Rate & Temperature: Maintain a constant flow rate (e.g., 0.2 mL/min) and column temperature (e.g., 30°C).[15]

-

-

Detection and Quantification:

-

Detector: Use a UV-Vis or Diode Array Detector (DAD) to monitor the elution profile. Shikonin and its derivatives have a characteristic red color and can be detected around 520 nm.

-

Quantification: Create a standard curve using a pure shikonin standard of known concentrations. Compare the peak areas from the samples to the standard curve to determine the concentration.

-

Protocol 3: General Protocol for a p-Hydroxybenzoate Geranyltransferase (PGT) Enzyme Assay

Objective: To measure the activity of PGT, the first committed enzyme in the shikonin pathway, from a crude protein extract.

-

Protein Extraction: Homogenize shikonin-producing cells or tissues in an extraction buffer (e.g., Tris-HCl pH 7.5, with glycerol, DTT, and protease inhibitors) to obtain a crude protein extract. Since PGT is membrane-bound, a microsomal fraction is often prepared by differential centrifugation.

-

Assay Mixture: Prepare a reaction mixture containing:

-

The protein extract (microsomal fraction).

-

Substrates: p-hydroxybenzoic acid (PHB) and geranyl diphosphate (GPP). Often, one substrate is radiolabeled (e.g., [14C]PHB) for sensitive detection.

-

Cofactors: A divalent cation, typically Mg²⁺.

-

Buffer: A suitable buffer to maintain optimal pH (e.g., Tris-HCl).

-

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). Stop the reaction by adding acid (e.g., HCl).

-

Product Extraction and Detection:

-

Extract the lipid-soluble product (3-geranyl-4-hydroxybenzoic acid) from the aqueous reaction mixture using an organic solvent like ethyl acetate.

-

Separate the product from the unreacted substrate using Thin-Layer Chromatography (TLC).

-

Quantify the radiolabeled product using a radioisotope scanner or by liquid scintillation counting. Enzyme activity is typically expressed as pkat/mg protein.

-

References

- 1. benchchem.com [benchchem.com]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. Shikonin Biosynthesis in Lithospermum erythrorhizon: Light- induced Negative Regulation of Secondary Metabolism | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 15. Tracer experiment revealed that (E)-3″-hydroxygeranylhydroquinone is not an intermediate of the shikonin/alkannin and shikonofuran biosynthetic pathways in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Traditional Applications of (+-)-Shikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Shikonin, a naturally occurring naphthoquinone isolated from the roots of plants from the Boraginaceae family, most notably Lithospermum erythrorhizon (Zi Cao), has a rich history in traditional medicine and is a subject of intense contemporary scientific scrutiny. This document provides an in-depth technical overview of the pharmacological properties of shikonin (B1681659), with a particular focus on its anti-cancer, anti-inflammatory, and wound healing activities. We delve into the molecular mechanisms underpinning these effects, summarizing key quantitative data and detailing experimental protocols for the assays cited. Furthermore, this guide presents visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of shikonin's multifaceted biological activities.

Traditional Uses of Lithospermum erythrorhizon (Zi Cao)

The use of Lithospermum erythrorhizon, known as "Zi Cao" or "purple gromwell," is documented for centuries in Traditional Chinese Medicine (TCM), as well as in Japanese and Korean traditional medicine.[1][2] Ancient texts, including the "Shennong Bencao Jing," describe its use for a variety of ailments.[1]

Traditionally, the dried roots of Lithospermum erythrorhizon have been utilized for their cooling and detoxifying properties.[1][2] Key traditional applications include:

-

Dermatological Conditions: Zi Cao has been a cornerstone in treating skin ailments such as rashes, eczema, dermatitis, burns, and wounds.[1][3][4] Its extract, rich in shikonin, was topically applied to reduce inflammation, promote healing, and prevent infections.[1]

-

Inflammatory and Febrile Diseases: It has been used internally to address fevers, measles, and chickenpox, reflecting its anti-inflammatory and heat-clearing properties in TCM.[1][5][6]

-

Blood Circulation and Detoxification: Some traditional remedies involved the ingestion of Zi Cao to promote blood circulation and support liver health.[1] It is often included in herbal formulations with other botanicals like Angelica sinensis (Dong Quai) to nourish the blood and clear heat.[1]

-

Other Uses: Traditional applications also extend to the treatment of ulcers, carbuncles, and as a component in remedies for sore throats.[3][7] The plant's roots were also historically used to create a vibrant purple dye for textiles and paper, a practice that was often reserved for the ruling classes in ancient Japan.[2]

Pharmacological Profile of Shikonin

Modern scientific investigation has substantiated many of the traditional claims and has unveiled a broad spectrum of pharmacological activities for shikonin. Its therapeutic potential is primarily attributed to its anti-cancer, anti-inflammatory, and wound-healing properties.

Anti-Cancer Activity

Shikonin exhibits potent cytotoxic effects against a wide array of cancer cell lines. Its anti-neoplastic activity is multifaceted, involving the induction of various forms of programmed cell death and the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.

2.1.1. Induction of Programmed Cell Death

Shikonin is a potent inducer of several types of programmed cell death, including apoptosis, necroptosis, and autophagy-dependent cell death.

-

Apoptosis: Shikonin triggers apoptosis in numerous cancer cell types. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential.[8][9] This, in turn, activates the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[10] Shikonin has been shown to induce the cleavage of PARP and caspases-3, -8, and -9.[10][11]

-

Necroptosis: A notable characteristic of shikonin is its ability to induce necroptosis, a form of programmed necrosis. This is particularly significant in apoptosis-resistant cancer cells.[12] The necroptotic pathway is often initiated by shikonin-induced ROS production and involves the upregulation of key mediator proteins such as RIPK1, RIPK3, and MLKL.[12] The process is characterized by the loss of plasma membrane integrity without the typical morphological features of apoptosis.[12]

-

Autophagy: The role of autophagy in shikonin-induced cell death is complex and appears to be cell-type dependent. In some cancer cells, shikonin induces autophagy which contributes to cell death. However, in other contexts, inhibition of autophagy has been shown to enhance shikonin-induced necroptosis, suggesting a potential pro-survival role for autophagy in certain scenarios.[13]

2.1.2. Modulation of Signaling Pathways

Shikonin's anti-cancer effects are also a consequence of its ability to interfere with key signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Shikonin has been demonstrated to inhibit the PI3K/Akt signaling pathway.[14] By suppressing the phosphorylation of Akt, shikonin can modulate downstream targets that are critical for cell survival and proliferation.[15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another significant target of shikonin. It can induce the phosphorylation of JNK, p38, and ERK, leading to the induction of apoptosis in cancer cells.[16][17][18]

-

NF-κB Pathway: Shikonin can inhibit the activation of the NF-κB signaling pathway, a crucial mediator of inflammation and cell survival.[19] It achieves this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[19][20]

2.1.3. Quantitative Data: IC50 Values in Cancer Cell Lines

The cytotoxic efficacy of shikonin and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Adenocarcinoma | ~1-2 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 | |

| PANC-1 | Pancreatic Cancer | ~1-2 | 48 | |

| U2OS | Osteosarcoma | ~1-2 | 48 | |

| A375SM | Melanoma | Dose-dependent inhibition | 24 | [21] |

| WM9 | Melanoma | Nano-molar range | Not specified | [21] |

| MUG-Mel 2 | Melanoma | Nano-molar range | Not specified | [21] |

| BCL1 | Mouse B-cell Leukemia | Varies by derivative | 24, 48 | [22] |

| JVM-13 | Human B-cell Prolymphocytic Leukemia | Varies by derivative | 24, 48 | [22] |

| Healthy Chondrocytes | N/A | 1.2 ± 0.1 | 24 | [23] |

| Osteoarthritis Chondrocytes | N/A | 1.3 ± 0.1 | 24 | [23] |

Anti-Inflammatory Activity

Shikonin demonstrates significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and mediators.

2.2.1. Inhibition of Pro-inflammatory Mediators

Shikonin has been shown to suppress the production of several pro-inflammatory cytokines and enzymes. For instance, it can inhibit the release of TNF-α and IL-1β.[24] It also downregulates the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[25]

2.2.2. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of shikonin are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of NF-κB, shikonin can suppress the expression of a wide range of pro-inflammatory genes.[19][26] Its modulation of the MAPK pathway also contributes to its anti-inflammatory profile.

2.2.3. Quantitative Data: IC50 Values for Anti-Inflammatory Effects

| Assay | Cell Type | IC50 (µM) | Reference |

| IL-1β Release Inhibition | Murine Macrophages | 0.3 - 0.6 | [24] |

| iNOS Inhibition (NO production) | RAW264.7 Macrophages | Varies by derivative | [25] |

Wound Healing Activity

The traditional use of shikonin-containing preparations for wound treatment is supported by modern research, which highlights its ability to promote various stages of the wound healing process.

2.3.1. Promotion of Cell Proliferation and Migration

Shikonin has been found to stimulate the proliferation of skin cells, including keratinocytes and fibroblasts, which are essential for wound closure.[20][27] It can also enhance the migration of these cells to the wound site.

2.3.2. Stimulation of Angiogenesis and Granulation Tissue Formation

Shikonin can promote the formation of new blood vessels (angiogenesis) and the development of granulation tissue, both of which are critical for effective wound repair.[27]

2.3.3. Modulation of Wound Healing-Related Signaling

The wound-healing effects of shikonin are associated with the modulation of signaling pathways that regulate cell growth and differentiation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the pharmacological effects of shikonin.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of shikonin for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[28]

-

-

Apoptosis and Necroptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with shikonin for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA Assay: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Protocol:

-

Treat cells with shikonin.

-

Load the cells with DCFH-DA and incubate.

-

Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.[9][29][30][31]

-

-

Western Blot Analysis for Signaling Pathways

-

Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

-

Protocol:

-

Lyse shikonin-treated and control cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, IκBα).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][32][33]

-

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

// Nodes Shikonin [label="Shikonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, p38, ERK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Survival [label="↓ Proliferation &\nSurvival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Shikonin -> ROS [label="induces"]; Shikonin -> PI3K_AKT [label="inhibits"]; Shikonin -> MAPK [label="activates"]; Shikonin -> NF_kB [label="inhibits"];

ROS -> Mitochondria; Mitochondria -> Apoptosis; PI3K_AKT -> Proliferation_Survival; MAPK -> Apoptosis; NF_kB -> Proliferation_Survival;

Apoptosis -> Proliferation_Survival [style=invis]; Necroptosis -> Proliferation_Survival [style=invis]; Cell_Cycle_Arrest -> Proliferation_Survival [style=invis];

Shikonin -> Necroptosis [label="induces"]; Shikonin -> Cell_Cycle_Arrest [label="induces"]; }

Caption: Shikonin's anti-cancer signaling pathways.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikonin [label="Shikonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Mediators [label="↓ Pro-inflammatory\nMediators (TNF-α, IL-1β, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> NF_kB_Pathway [label="activates"]; Inflammatory_Stimuli -> MAPK_Pathway [label="activates"]; Shikonin -> NF_kB_Pathway [label="inhibits"]; Shikonin -> MAPK_Pathway [label="modulates"]; NF_kB_Pathway -> Pro_inflammatory_Mediators; MAPK_Pathway -> Pro_inflammatory_Mediators; Pro_inflammatory_Mediators -> Inflammation; }

Caption: Shikonin's anti-inflammatory signaling pathways.

Experimental Workflows

// Nodes start [label="Start:\nCell Culture & Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis &\nProtein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer\n(PVDF membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nData Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> end; }

Caption: Western blot experimental workflow.

// Nodes start [label="Start:\nCell Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Stain with\nAnnexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(15 min, RT, dark)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nData Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest; harvest -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; analyze -> end; }

Caption: Annexin V/PI apoptosis assay workflow.

Conclusion

(+/-)-Shikonin is a pharmacologically diverse natural product with a well-documented history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its ability to induce multiple forms of programmed cell death and modulate key signaling pathways in cancer cells makes it a promising candidate for anti-cancer drug development. Furthermore, its potent anti-inflammatory and wound-healing properties warrant further investigation for the treatment of a range of inflammatory conditions and for promoting tissue repair. This technical guide provides a comprehensive overview of the current knowledge on shikonin, offering a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable compound. Further preclinical and clinical studies are essential to translate the promising in vitro and in vivo findings into effective clinical applications.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. store.grit.com [store.grit.com]

- 3. ferwer.com [ferwer.com]

- 4. lexiplant.com [lexiplant.com]

- 5. Lithospermum, Gromwell, Zi Cao FREE – MedicineTraditions - Medicine Traditions [medicinetraditions.com]

- 6. pfaf.org [pfaf.org]

- 7. Use Lithospermum erythrorhizon extract to prevent diseases and enhance immunity. [greenskybio.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. kar.kent.ac.uk [kar.kent.ac.uk]

- 29. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. benchchem.com [benchchem.com]

- 33. mdpi.com [mdpi.com]

The Multifaceted Mechanism of (+-)-Shikonin-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Shikonin, a naturally occurring naphthoquinone, has garnered significant attention in oncological research for its potent anti-tumor activities. A primary mechanism underlying its efficacy is the induction of programmed cell death, or apoptosis, in a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound initiates and executes the apoptotic cascade. We will dissect the key signaling pathways involved, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. Visual representations of the signaling pathways are provided to facilitate a comprehensive understanding of the intricate molecular interactions.

Introduction

This compound, isolated from the root of Lithospermum erythrorhizon, has a long history in traditional medicine. Modern scientific investigation has revealed its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.[1] The pro-apoptotic effects of Shikonin (B1681659) are not mediated by a single pathway but rather through a complex interplay of multiple signaling cascades, often initiated by the generation of reactive oxygen species (ROS). This guide will systematically unravel these mechanisms.

Core Mechanisms of Shikonin-Induced Apoptosis

The apoptotic activity of this compound is a multi-pronged attack on cancer cell survival, primarily revolving around the induction of oxidative stress and the subsequent activation of intrinsic and extrinsic apoptotic pathways.

Induction of Reactive Oxygen Species (ROS)

A foundational aspect of Shikonin's mechanism of action is its ability to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2][3] This elevation of intracellular ROS serves as a critical upstream signaling event, triggering a cascade of downstream effects that converge on apoptosis.[1] The accumulation of ROS disrupts cellular homeostasis and leads to oxidative damage of lipids, proteins, and DNA.[4]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

Shikonin is a potent activator of the mitochondrial pathway of apoptosis, a major intrinsic cell death program.[1] This is a direct consequence of the ROS overproduction.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: Shikonin treatment leads to a dose-dependent depolarization of the mitochondrial membrane potential.[1][5] This is a key indicator of mitochondrial dysfunction.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity. Shikonin has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2 and Bcl-xL, thereby promoting mitochondrial outer membrane permeabilization (MOMP).[6][7][8]

-

Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9.[7]

-

Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7.[1][8] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[2][6]

Modulation of Key Signaling Pathways

Shikonin's pro-apoptotic effects are further amplified by its ability to modulate several critical intracellular signaling pathways that govern cell survival and death.

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a significant role in Shikonin-induced apoptosis.[6] Shikonin treatment has been shown to induce the phosphorylation and activation of ERK, JNK, and p38 in various cancer cell lines.[2][6][9] The activation of these kinases can, in turn, modulate the expression and activity of downstream targets involved in apoptosis, including Bcl-2 family proteins.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Shikonin has been demonstrated to inhibit the activation of the PI3K/Akt pathway.[10][11] By suppressing the phosphorylation of Akt, Shikonin removes a key inhibitory signal for apoptosis, thereby sensitizing cancer cells to cell death.[10]

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Several studies have indicated that Shikonin can upregulate the expression of p53.[7][12][13] Increased p53 levels can transcriptionally activate pro-apoptotic genes, such as Bax, and contribute to the induction of apoptosis.[12] In some instances, the pro-apoptotic effects of Shikonin have been shown to be p53-dependent.[13][14]

Induction of Necroptosis

Interestingly, in addition to apoptosis, Shikonin has also been reported to induce another form of programmed cell death called necroptosis, particularly in apoptosis-resistant cancer cells.[4][15][16] Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][15] Shikonin treatment can lead to the phosphorylation of RIPK1 and RIPK3, and their downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[4][15] The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane rupture and cell death.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Shikonin on cancer cells.

Table 1: Inhibitory Concentration (IC50) of Shikonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| 143B | Osteosarcoma | 4.55 | 24 | [2][9] |

| 143B | Osteosarcoma | 2.01 | 48 | [2][9] |

| COLO 205 | Colorectal Carcinoma | 3.12 | Not Specified | [7] |

| HL-60 | Leukemia | 5.5 | Not Specified | [7] |

| HT-29 | Colorectal Carcinoma | 14.8 | Not Specified | [7] |

| SNU-407 | Colon Cancer | 3 | 48 | [17] |

Table 2: Shikonin-Induced Apoptosis in Cancer Cells

| Cell Line | Shikonin Conc. (µM) | Incubation Time (h) | % Apoptotic Cells | Citation |

| HCT116 | 2.5 | 24 | ~20% | [1] |

| HCT116 | 5 | 24 | ~40% | [1] |

| SW480 | 2.5 | 24 | ~15% | [1] |

| SW480 | 5 | 24 | ~35% | [1] |

| 143B | 2 | 24 | Significant Increase | [2][9] |

| 143B | 4 | 24 | Significant Increase | [2][9] |

| 143B | 8 | 24 | Significant Increase | [2][9] |

| A549 | 4 (pre-treatment) + TRAIL (50ng/ml) | 12 + 12 | Significant Increase | [18] |

| SNU-449 | siRNA for PYCR1 | Not Specified | 12.72% | [19] |

| Hep-3B | siRNA for PYCR1 | Not Specified | 55.8% | [19] |

Table 3: Shikonin-Induced Necrosis in Pancreatic Cancer Cells

| Cell Line | Shikonin Conc. (µM) | Incubation Time (h) | % Necrotic Cells | Citation |

| AsPC-1 | 2.5 | 24 | 5.5% ± 1.01% | [20] |

| AsPC-1 | 5 | 24 | 20.4% ± 0.91% | [20] |

| AsPC-1 | 10 | 24 | 56.1% ± 1.98% | [20] |

| PANC-1 | 2.5 | 24 | 0.4% ± 0.5% | [20] |

| PANC-1 | 5 | 24 | 1.2% ± 1.78% | [20] |

| PANC-1 | 10 | 24 | 7.5% ± 1.04% | [20] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Overview of Shikonin-induced cell death pathways.

Figure 2: General experimental workflow for studying Shikonin-induced apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Shikonin (e.g., 0, 1, 2, 4, 6, 8 µM) for the desired time points (e.g., 24, 48, 72 hours).[21]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3 x 10⁵ cells/well) and treat with Shikonin as described above.[19][22]

-

Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of Annexin V-FITC and 10 µL of PI).[19]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[21] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Cell Lysis: After Shikonin treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, p-Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS

-

Cell Seeding and Treatment: Seed cells in 6-well or 96-well plates and treat with Shikonin.

-

DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[1]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound induces apoptosis in cancer cells through a complex and interconnected network of signaling pathways. The primary trigger appears to be the generation of reactive oxygen species, which leads to mitochondrial dysfunction, activation of the caspase cascade, and modulation of key survival and death signaling pathways, including the MAPK and PI3K/Akt pathways. Furthermore, its ability to induce necroptosis in certain contexts highlights its versatility as a potential anti-cancer agent. This in-depth guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound.

References

- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]

- 3. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by shikonin through coordinative modulation of the Bcl-2 family, p27, and p53, release of cytochrome c, and sequential activation of caspases in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shikonin Inhibits the Proliferation of Human Lens Epithelial Cells by Inducing Apoptosis through ROS and Caspase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomolther.org [biomolther.org]

- 18. Shikonin sensitizes A549 cells to TRAIL-induced apoptosis through the JNK, STAT3 and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Shikonin induces apoptosis and necroptosis in pancreatic cancer via regulating the expression of RIP1/RIP3 and synergizes the activity of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. jcancer.org [jcancer.org]

A Technical Guide to the Enantiomeric Properties and Stereochemistry of Shikonin and Alkannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin (B1681659) and its enantiomer, alkannin (B1664780), are naturally occurring naphthoquinone pigments that have garnered significant interest in the pharmaceutical and cosmetic industries. Extracted primarily from the roots of plants belonging to the Boraginaceae family, these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, wound-healing, and anticancer properties.[1][2][3][4][5] A thorough understanding of their stereochemistry and enantiomeric properties is crucial for elucidating their mechanisms of action and for the development of stereochemically pure therapeutic agents. This guide provides an in-depth overview of the core stereochemical characteristics of shikonin and alkannin, methods for their separation and analysis, and a look into their stereospecific biological activities and associated signaling pathways.

Stereochemistry and Enantiomeric Properties

Shikonin and alkannin are optical isomers, meaning they are non-superimposable mirror images of each other. The single chiral center at the C-1' position of the side chain dictates their stereochemical configuration.

-

Shikonin is the (R)-enantiomer, with the IUPAC name (R)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione.[6]

-

Alkannin is the (S)-enantiomer, with the IUPAC name (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione.[7]

The absolute configuration of these enantiomers gives rise to their optical activity, a fundamental property that is quantified by their specific rotation.

Data Presentation: Physicochemical Properties

| Property | Shikonin | Alkannin | Reference |

| Absolute Configuration | (R) | (S) | [6][7] |

| IUPAC Name | (R)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | [6][7] |

| Specific Rotation ([α]D) | +135° (c 1, C6H6) | -135° (c 1, C6H6) |

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature. The provided values are commonly cited in the literature.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of shikonin and alkannin enantiomers is essential for their individual study and for quality control in pharmaceutical preparations. Chiral HPLC is the most common and effective method for this purpose. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving these naphthoquinone enantiomers.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size), is recommended.

-

Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The optimal ratio should be determined empirically but a starting point of 90:10 (v/v) is suggested. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) can improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is typically employed.

-

Column Temperature: The separation is usually performed at ambient temperature (e.g., 25 °C).

-

Detection: The eluent should be monitored at a wavelength where both compounds have significant absorbance, such as 280 nm or 520 nm.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Injection Volume: A typical injection volume is 10 µL.

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their accurate quantification.

Signaling Pathways and Stereospecificity

While shikonin and alkannin often exhibit similar biological activities, there is growing evidence for stereospecific interactions with biological targets, leading to differences in their pharmacological profiles.

Anti-inflammatory Activity of Alkannin

Alkannin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, alkannin inhibits the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4] Alkannin treatment leads to a decrease in the phosphorylation of key proteins in these pathways, such as IκBα, ERK1/2, p38, and JNK.[2][4]

Caption: Alkannin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Anticancer Activity of Shikonin

Shikonin has demonstrated significant anticancer activity against a variety of cancer cell types. Its mechanisms of action are multifaceted and involve the modulation of several critical signaling pathways that control cell proliferation, survival, and apoptosis. Key pathways targeted by shikonin include the PI3K/Akt/mTOR and STAT3 signaling cascades.[8][9] By inhibiting these pathways, shikonin can induce apoptosis and suppress tumor growth.

Caption: Shikonin's anticancer mechanism via inhibition of PI3K/Akt/mTOR and STAT3 pathways.

Conclusion

The distinct stereochemistry of shikonin and alkannin is fundamental to their biological function. While they share many pharmacological properties, subtle differences in their interactions with chiral biological molecules can lead to varied therapeutic outcomes. The ability to separate and analyze these enantiomers with high fidelity using techniques like chiral HPLC is paramount for both basic research and the development of new drugs. Further investigation into the stereospecific mechanisms of action of shikonin and alkannin will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. rjptonline.org [rjptonline.org]

- 8. ct-k.com [ct-k.com]

- 9. chiraltech.com [chiraltech.com]

Chemical structure and physicochemical properties of (+-)-shikonin

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of (+)-Shikonin

Introduction

Shikonin (B1681659) is a naturally occurring naphthoquinone pigment isolated from the dried roots of several species in the Boraginaceae family, most notably Lithospermum erythrorhizon (Zicao or purple gromwell).[1][2][3] For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and burns.[4][5] Modern scientific investigation has affirmed its diverse pharmacological potential, revealing potent anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[2][5][6] Shikonin and its enantiomer, alkannin, are among the few natural product enantiomeric pairs known to exhibit distinct biological activities.[1][6] This guide provides a detailed overview of the chemical structure and physicochemical properties of (+)-shikonin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

(+)-Shikonin is a derivative of 1,4-naphthoquinone.[1][6] Its chemical structure was fully elucidated in 1936.[6][7] It possesses a chiral center in its aliphatic side chain, leading to its optical activity.

-

IUPAC Name : 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione[8][9][]

-

Enantiomer : Shikonin is the (R)-optical isomer of alkannin, its (S)-enantiomer.[1][2][6] The racemic mixture of the two is known as shikalkin.[1]

Below is a diagram illustrating the general workflow for the isolation of shikonin from its natural source.

Physicochemical Properties

Shikonin presents as a purple-brown or red crystalline solid.[2][7] Its physicochemical characteristics are critical for its formulation into therapeutic agents, with its poor water solubility being a primary challenge for drug delivery.[8]

Data Summary

The quantitative physicochemical properties of (+)-shikonin are summarized in the table below.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 517-89-5 | [2][8][11] |

| Molecular Weight | 288.3 g/mol | [2][11][13] |

| Physical Properties | ||

| Appearance | Purple-brown or red crystalline solid | [2] |